2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
Beschreibung
The compound 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide features a central acetamide backbone with two distinct aromatic substituents:
- 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl group: A tetrazole ring system with a methyl and oxo group, which may enhance hydrogen-bonding capacity and electronic effects.
Eigenschaften
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13(2)27-17-10-4-14(5-11-17)12-18(25)20-15-6-8-16(9-7-15)24-19(26)23(3)21-22-24/h4-11,13H,12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHNJQJELLZZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.44 g/mol. The structure features an acetamide group linked to a phenyl ring substituted with an isopropylthio group and a tetrazole moiety.
Research has indicated that compounds with similar structural features often exhibit diverse biological activities, including:
- Antiviral Activity : Some derivatives of tetrazole have shown antiviral properties against various viruses, including coronaviruses. The mechanism typically involves inhibition of viral replication through interference with viral proteins or host cell pathways.
- Kinase Inhibition : Compounds containing phenyl and tetrazole groups have been studied for their ability to inhibit specific kinases such as CSNK2A1 and CSNK2A2. These kinases are implicated in various cellular processes, including cell proliferation and apoptosis.
Antiviral Activity
In vitro studies have demonstrated that related compounds exhibit significant antiviral activity. For example, a study reported that certain tetrazole derivatives showed enhanced potency against MHV (Mouse Hepatitis Virus) and exhibited low cytotoxicity in human cell lines (A549-ACE2). The following table summarizes the cytotoxicity results for selected compounds:
| Compound | A549-ACE2 % Viability at 1 μM | A549-ACE2 % Viability at 0.1 μM |
|---|---|---|
| 14 | 85 | 100 |
| 15 | 85 | 100 |
| 53 | 98 | 101 |
| 56 | 76 | 93 |
This data indicates that while some compounds maintained high viability at lower concentrations, others exhibited reduced viability at higher concentrations, suggesting a dose-dependent response.
Kinase Inhibition Studies
A detailed analysis of kinase inhibition revealed that the introduction of specific substituents on the tetrazole ring could significantly enhance binding affinity to target kinases. For instance, modifications leading to improved solubility and metabolic stability were shown to correlate with increased potency against CSNK2A2.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Antiviral Potency : A recent investigation into a series of triazole derivatives demonstrated a consistent pattern where modifications to the nitrogen positions on the ring significantly influenced antiviral activity against β-coronaviruses. The study highlighted the importance of structural optimization in enhancing bioactivity.
- Kinase Binding Affinity : Another study focused on the binding interactions between tetrazole-containing compounds and CSNK2A1 through crystallography. The findings suggested that specific nitrogen atom positioning was critical for effective binding, which could be extrapolated to similar compounds like the one .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Comparison
Core Heterocyclic Systems
- Target Compound : Contains a tetrazole ring (5-membered, 4N atoms), which exists in a tautomeric equilibrium between 1H- and 2H-forms. The 5-oxo group stabilizes the 4,5-dihydro form, reducing aromaticity compared to triazoles.
- Triazole Derivatives () : 1,2,4-Triazole derivatives (e.g., compounds [7–9]) exhibit tautomerism between thione (C=S) and thiol (S–H) forms. Spectral data confirm the dominance of the thione tautomer due to the absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Substituent Effects
- Halogen substituents (Cl, Br) in triazole analogs [7–9] enhance polarity and may influence binding interactions in biological systems.
Acetamide Linker
- The acetamide moiety is common in both the target compound and ’s pyrazolylamino-thiazole derivative. However, the electron-withdrawing tetrazole in the target may reduce the basicity of the acetamide NH compared to pyrazole-based analogs .
Spectral Properties
Table 1: Key Spectral Features Comparison
Physicochemical and Electronic Properties
- Hydrogen Bonding : The tetrazole’s oxo group and NH sites offer stronger hydrogen-bonding capacity than triazole thiones, impacting solubility and target binding .
- Computational Insights : Tools like Multiwfn () could analyze electron localization differences between tetrazole and triazole rings, while AutoDock () might predict binding affinities if pharmacological data were available .
Vorbereitungsmethoden
Tetrazole Core Formation via [2+3] Cycloaddition
The 4-methyl-5-oxo-tetrazole moiety is synthesized from 4-aminobenzonitrile (1 ) through a zinc-catalyzed cycloaddition with sodium azide under acidic conditions.
Procedure
- Reactant Preparation : Dissolve 4-aminobenzonitrile (10 mmol) in DMF (30 mL).
- Cycloaddition : Add NaN₃ (15 mmol) and ZnBr₂ (1 mmol). Heat at 90°C for 4 h.
- Workup : Acidify with HCl (6 M) to pH 2–3. Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
- Product : 5-(4-Aminophenyl)-1H-tetrazol-5(4H)-one (2 ) is obtained in 82% yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| Catalyst | ZnBr₂ |
| Solvent | DMF |
| Temperature | 90°C |
N-Methylation of Tetrazole
Selective methylation at the N4 position is achieved using methyl iodide under basic conditions.
Procedure
- Alkylation : Stir 2 (5 mmol) with CH₃I (6 mmol) and K₂CO₃ (10 mmol) in DMF (20 mL) at 60°C for 6 h.
- Workup : Filter, concentrate, and purify via silica chromatography (hexane/EtOAc 3:1).
- Product : 4-Methyl-5-oxo-1-(4-aminophenyl)-4,5-dihydro-1H-tetrazole (3 ) is isolated in 75% yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 75% |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 6 h |
Synthesis of 2-(4-(Isopropylthio)Phenyl)Acetic Acid
Nucleophilic Aromatic Substitution
The isopropylthio group is introduced via thiol-alkyl halide coupling.
Procedure
- Substrate Preparation : Dissolve 4-bromophenylacetic acid (4 , 10 mmol) in THF (30 mL).
- Thiolation : Add iPrSH (12 mmol) and NaH (12 mmol). Reflux at 80°C for 12 h.
- Workup : Quench with H₂O, acidify with HCl (1 M), extract with EtOAc, and concentrate.
- Product : 2-(4-(Isopropylthio)phenyl)acetic acid (5 ) is obtained in 88% yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 88% |
| Base | NaH |
| Solvent | THF |
| Temperature | 80°C |
Amide Coupling and Final Assembly
Acyl Chloride Formation
Activate the carboxylic acid using thionyl chloride.
Procedure
- Chlorination : Stir 5 (5 mmol) with SOCl₂ (10 mL) at 70°C for 2 h.
- Workup : Remove excess SOCl₂ under vacuum to yield 2-(4-(isopropylthio)phenyl)acetyl chloride (6 ).
Amide Bond Formation
Couple 6 with 3 using a Schlenk flask under inert conditions.
Procedure
- Reaction : Add 3 (5 mmol) and Et₃N (10 mmol) to 6 (5 mmol) in DCM (30 mL). Stir at 25°C for 12 h.
- Workup : Wash with NaHCO₃ (sat.), dry (MgSO₄), and purify via recrystallization (EtOH/H₂O).
- Product : 2-(4-(Isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (7 ) is isolated in 85% yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Coupling Agent | None (direct) |
| Solvent | DCM |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
Microwave-Assisted Tetrazole Synthesis
A rapid method employs microwave irradiation to accelerate cycloaddition:
Copper-Catalyzed Thioetherification
A Ullmann-type coupling for the isopropylthio group:
- Conditions : 4-Iodophenylacetic acid, CuI (10 mol%), iPrSH, K₂CO₃ in DMF.
- Result : 91% yield of 5 at 100°C.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield | Purity |
|---|---|---|
| Standard Cycloaddition | 82% | 98% |
| Microwave | 92% | 99% |
| Ullmann Coupling | 91% | 97% |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
